1-Chloro-2,3-difluoro-4-nitrobenzene
CAS No.: 169468-80-8
Cat. No.: VC20921044
Molecular Formula: C6H2ClF2NO2
Molecular Weight: 193.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169468-80-8 |
---|---|
Molecular Formula | C6H2ClF2NO2 |
Molecular Weight | 193.53 g/mol |
IUPAC Name | 1-chloro-2,3-difluoro-4-nitrobenzene |
Standard InChI | InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H |
Standard InChI Key | OFQRRFRIDGZHSC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl |
Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl |
Introduction
Chemical Identity and Structure
1-Chloro-2,3-difluoro-4-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, two fluorine atoms, and a nitro group. Its structure consists of a benzene ring with the chlorine atom at position 1, fluorine atoms at positions 2 and 3, and a nitro group at position 4.
Chemical Identifiers
The compound is identified through various systematic naming conventions and identifiers, as detailed in Table 1.
Table 1: Chemical Identifiers for 1-Chloro-2,3-difluoro-4-nitrobenzene
Identifier Type | Value |
---|---|
CAS Number | 169468-80-8 |
Molecular Formula | C₆H₂ClF₂NO₂ |
IUPAC Name | 1-chloro-2,3-difluoro-4-nitrobenzene |
InChI | InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H |
InChIKey | OFQRRFRIDGZHSC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1N+[O-])F)F)Cl |
Synonyms | 4-Chloro-2,3-difluoronitrobenzene; MFCD06658265 |
The compound has several alternative identifiers and catalog numbers used by various suppliers and databases, reflecting its relevance in chemical research and commerce . |
Physical and Chemical Properties
1-Chloro-2,3-difluoro-4-nitrobenzene possesses distinct physical and chemical properties that define its behavior in various applications and reactions.
Physical Properties
The physical properties of 1-Chloro-2,3-difluoro-4-nitrobenzene are summarized in Table 2.
Table 2: Physical Properties of 1-Chloro-2,3-difluoro-4-nitrobenzene
Chemical Properties
The chemical properties of this compound are largely determined by the electron-withdrawing nature of its substituents. The presence of fluorine atoms and the nitro group creates an electron-deficient aromatic system, making it particularly susceptible to nucleophilic aromatic substitution reactions. The chlorine atom serves as a potential leaving group in such reactions, while the nitro group activates the ring toward nucleophilic attack .
The compound contains no hydrogen bond donors but has four hydrogen bond acceptors, which influences its interactions with other molecules and solvents . Its solubility profile is characteristic of halogenated aromatics, being insoluble in water but readily soluble in various organic solvents like dichloromethane, chloroform, and dimethylformamide .
Synthesis and Preparation Methods
Several synthetic routes have been reported for the preparation of 1-Chloro-2,3-difluoro-4-nitrobenzene, with varying degrees of efficiency and specificity.
Direct Nitration
One common approach involves the nitration of 1-chloro-2,3-difluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. This method typically requires careful temperature control to ensure regioselective nitration at the desired position .
Chemical Reactivity
The reactivity of 1-Chloro-2,3-difluoro-4-nitrobenzene is largely governed by the electron-withdrawing effects of its substituents and their positions on the aromatic ring.
Nucleophilic Aromatic Substitution
The compound is highly susceptible to nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing nitro group. These reactions typically proceed through the formation of a Meisenheimer complex intermediate .
Reduction Reactions
The nitro group can be reduced to form the corresponding amine derivative. This transformation is commonly achieved using catalytic hydrogenation with catalysts such as Raney nickel, palladium on carbon, or through chemical reduction with iron powder in acidic conditions. This reduction is an important step in the synthesis of intermediates for pharmaceutical and agrochemical products .
Other Reactions
Other potential reactions include:
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Coupling reactions (such as Suzuki coupling) at the chlorine position
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Further functionalization of the aromatic ring
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Transformation of the nitro group to other functional groups via diazotization and subsequent reactions
Applications and Uses
1-Chloro-2,3-difluoro-4-nitrobenzene finds applications across several industries and research fields due to its unique structural features and reactivity profile.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The presence of multiple functional groups allows for selective modifications to create complex molecular structures required for drug development .
Agrochemical Synthesis
In the agricultural sector, 1-Chloro-2,3-difluoro-4-nitrobenzene is utilized as a building block for the synthesis of pesticides, herbicides, and other crop protection agents. The halogenated structure contributes to the bioactivity and stability of the final products .
Chemical Research
As a specialized reagent, this compound facilitates research in organic synthesis, particularly in studies involving fluorinated aromatics. It enables investigations into reaction mechanisms, structure-activity relationships, and the development of novel synthetic methodologies .
Protein Degrader Building Blocks
Recent developments have identified 1-Chloro-2,3-difluoro-4-nitrobenzene as a component in the synthesis of protein degrader compounds, which represents an emerging area in pharmaceutical research focused on targeted protein degradation approaches .
Analytical Methods for Characterization
Various analytical techniques can be employed to characterize and authenticate 1-Chloro-2,3-difluoro-4-nitrobenzene, ensuring its identity, purity, and structural integrity.
Spectroscopic Methods
6.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy reveals the aromatic protons at positions 5 and 6 of the benzene ring, with characteristic coupling patterns due to interactions with the fluorine atoms. The ¹⁹F NMR spectrum typically shows signals around -120 ppm, consistent with aromatic fluorine substituents .
6.1.2 Infrared (IR) Spectroscopy
IR spectroscopy can identify key functional groups, particularly the characteristic absorption bands of the nitro group (asymmetric stretching at approximately 1530-1500 cm⁻¹ and symmetric stretching at 1350-1330 cm⁻¹) and C-F stretching vibrations (typically around 1100-1000 cm⁻¹) .
6.1.3 Mass Spectrometry
Mass spectrometry provides the molecular weight confirmation and fragmentation pattern. The molecular ion peak corresponds to m/z 193, with characteristic isotope patterns due to the presence of chlorine. Common fragmentation paths include the loss of NO₂ and halogen atoms .
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for determining the purity of 1-Chloro-2,3-difluoro-4-nitrobenzene and separating it from potential isomers or synthetic impurities .
Parameter | Specification | Reference |
---|---|---|
Purity | ≥98% | |
Appearance | Yellow crystalline solid | |
Moisture Content | ≤0.5% | |
Residue on Ignition | ≤0.1% | |
Heavy Metals | ≤10 ppm | |
Impurities | ≤2% | |
Storage Condition | Room temperature |
Structural Comparison with Related Isomers
Several structural isomers of chlorodifluoronitrobenzene exist, each with distinct properties and applications. Understanding these differences is crucial for appropriate selection in synthetic applications.
Table 4: Comparison of 1-Chloro-2,3-difluoro-4-nitrobenzene with Related Isomers
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